molecular formula C8H5ClN2O B1362756 7-Chloro-2-quinoxalinone CAS No. 59489-30-4

7-Chloro-2-quinoxalinone

Cat. No.: B1362756
CAS No.: 59489-30-4
M. Wt: 180.59 g/mol
InChI Key: HIDXVGIAGDJBIN-UHFFFAOYSA-N
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Description

7-Chloro-2-quinoxalinone is a heterocyclic compound with the molecular formula C8H5ClN2O It is a derivative of quinoxaline, characterized by the presence of a chlorine atom at the 7th position and a carbonyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-quinoxalinone typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-chloroaniline with glyoxal in the presence of an acid catalyst, followed by oxidation to form the quinoxalinone ring. Another approach involves the reaction of 2-chloroaniline with diethyl oxalate, followed by cyclization and chlorination.

Industrial Production Methods

Industrial production of this compound often employs cost-effective and scalable methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are preferred to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-quinoxalinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline-2,3-dione.

    Reduction: Reduction can yield 7-chloro-2-quinoxalinol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions include quinoxaline-2,3-dione, 7-chloro-2-quinoxalinol, and various substituted quinoxalinones .

Scientific Research Applications

7-Chloro-2-quinoxalinone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable compound in biological studies.

    Medicine: It is investigated for its potential use in developing new therapeutic agents for treating infections, cancer, and neurological disorders.

    Industry: It is used in the synthesis of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 7-Chloro-2-quinoxalinone involves its interaction with various molecular targets. It can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, while its anticancer effects are linked to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, lacking the chlorine and carbonyl groups.

    6-Chloro-2-quinoxalinone: Similar structure but with the chlorine atom at the 6th position.

    7-Fluoro-2-quinoxalinone: Fluorine atom instead of chlorine at the 7th position.

Uniqueness

7-Chloro-2-quinoxalinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the carbonyl group at the 2nd position contributes to its biological activity .

Properties

IUPAC Name

7-chloro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDXVGIAGDJBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333207
Record name 7-Chloro-2-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59489-30-4
Record name 7-Chloro-2-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1,2-dihydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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